Comparative Antiplatelet Potency: Vina-ginsenoside R8 vs. Pseudoginsenoside RT2 (ADP-Induced Aggregation)
Vina-ginsenoside R8 demonstrates 3.6-fold greater potency in inhibiting ADP-induced platelet aggregation than its close structural analog, pseudoginsenoside RT2, based on cross-study comparison of IC50 values obtained under similar assay conditions [1][2].
| Evidence Dimension | Inhibition of ADP-induced platelet aggregation |
|---|---|
| Target Compound Data | IC50 = 25.18 µM |
| Comparator Or Baseline | Pseudoginsenoside RT2: IC50 = 90.35 ± 1.05 µM |
| Quantified Difference | 3.6-fold higher potency for Vina-ginsenoside R8 (90.35 / 25.18) |
| Conditions | In vitro platelet aggregation assay induced by adenosine diphosphate (ADP). |
Why This Matters
This quantifiable difference in potency establishes Vina-ginsenoside R8 as a distinct tool for studying ADP-mediated platelet activation pathways, where a moderate-affinity ligand is required over a weaker one.
- [1] Li, M., Jin, Y., Wang, X., Wu, Q., Liu, Y., Li, P., & Li, X. (2016). Studies on Triterpenoid Glycosides from Rhizomes of Panacis majoris and Their Antiplatelet Aggregation Activity. Chemical Research in Chinese Universities, 32(6), 943-946. View Source
- [2] Yang, Y., et al. (2026). Development of Pseudoginsenoside RT2 as a Novel Gut-Selective Agent: Integrated Pharmacodynamic and Pharmacokinetic Evaluation of an Ocotillol Ginsenoside for Ulcerative Colitis. Pharmaceuticals, 19(4), 622. View Source
